1-(2,4-Dimethoxyphenyl)ethane-1-thiol
Description
1-(2,4-Dimethoxyphenyl)ethane-1-thiol is an organosulfur compound featuring a thiol (-SH) group attached to an ethane backbone, which is substituted with a 2,4-dimethoxyphenyl ring. The 2,4-dimethoxy substitution pattern on the phenyl ring is critical, as electron-donating methoxy groups influence electronic distribution, solubility, and intermolecular interactions. Thiol-containing compounds are often reactive due to the sulfur moiety, enabling applications in pharmaceuticals, agrochemicals, or material science .
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-7(13)9-5-4-8(11-2)6-10(9)12-3/h4-7,13H,1-3H3 |
InChI Key |
ZNBACIJWYYTMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research and application needs .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of thiol-based redox biology and as a probe for detecting thiol-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of thiol-based drugs.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol and Analogs
*Note: Properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol are inferred from analogs.
Key Observations:
- Substituent Effects: Methoxy Groups: The 2,4-dimethoxy substitution enhances electron density on the phenyl ring compared to monosubstituted analogs (e.g., 2-(4-methoxyphenyl)ethane-1-thiol). Thiol vs. Ketone/Chalcone: The thiol group in 1-(2,4-Dimethoxyphenyl)ethane-1-thiol confers higher reactivity (e.g., nucleophilic substitution or oxidation) compared to ketones or chalcones, which may limit stability but enhance biological interactions . Steric vs. Electronic Effects: The tert-butyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone introduces steric hindrance, reducing reactivity but increasing hydrophobicity. In contrast, methoxy groups prioritize electronic effects over steric .
Biological Activity
1-(2,4-Dimethoxyphenyl)ethane-1-thiol is a thiol compound characterized by a thiol (-SH) group attached to an ethane backbone with a 2,4-dimethoxyphenyl substituent. Its unique structure potentially confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C_10H_14O_2S
- Molecular Weight : Approximately 198.28 g/mol
- Structure : The compound features a thiol group that enhances its reactivity and potential interactions with biological targets.
The biological activity of thiols often involves their ability to act as nucleophiles, which allows them to form covalent bonds with electrophilic sites in proteins and other biomolecules. This property is crucial for their roles in:
- Antioxidant activity : Thiols can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme inhibition : They may interact with enzymes, modifying their activity through covalent bonding or non-covalent interactions.
Biological Activities
Research indicates that 1-(2,4-Dimethoxyphenyl)ethane-1-thiol exhibits several biological activities:
Antioxidant Activity
Studies suggest that compounds with thiol groups possess significant antioxidant properties. The presence of two methoxy groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cellular membranes and exert protective effects against oxidative damage.
Cytotoxicity
Preliminary investigations into the cytotoxic effects of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol reveal promising results against various cancer cell lines. For instance, similar thiol compounds have demonstrated significant growth-inhibitory effects on cancer cell lines such as HT29 and Jurkat . While specific IC50 values for this compound are yet to be published, the structural similarity to known cytotoxic agents suggests potential efficacy.
Enzyme Interaction
Thiol compounds are known to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, enhancing neurotransmission . The potential for 1-(2,4-Dimethoxyphenyl)ethane-1-thiol to interact with such enzymes warrants further investigation.
Comparative Analysis
To better understand the unique properties of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)ethane-1-thiol | Similar phenyl substitution | Contains a methoxy group at position 4 |
| 2-(2,4-Dimethoxyphenyl)ethanol | Hydroxyl instead of thiol | Exhibits different reactivity due to -OH |
| 1-(2-Methylphenyl)ethane-1-thiol | Methyl substitution on phenyl | Varies in steric hindrance and reactivity |
The presence of two methoxy groups enhances the compound's lipophilicity and may influence its biological interactions compared to other thiols lacking such substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
